Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA

Übersicht

Beschreibung

The compound Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2It is one of the first peptide hormones isolated from the pituitary gland and has been extensively studied for its biological functions and structure-activity relationships .

Wirkmechanismus

Target of Action

The compound, also known as “L-Valinamide, N-acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-xTFA salt”, is a form of α-Melanotropin (α-MSH), a peptide hormone . The primary targets of this compound are melanocortin receptors, particularly in the skin and the central nervous system (CNS) .

Mode of Action

The compound interacts with its targets by binding to the melanocortin receptors. This binding triggers a signal transduction pathway that leads to various biological effects . The initial actions of α-MSH are mediated at the level of the melanocyte membrane and involve signal transduction from receptor to adenylate cyclase on the intracellular surface of the membrane .

Biochemical Pathways

The binding of the compound to the melanocortin receptors leads to an increase in the levels of cyclic AMP in the cytosol . This, in turn, triggers a series of downstream effects, including melanosome dispersion within dermal melanocytes and melanogenesis within epidermal melanocytes .

Result of Action

The primary result of the compound’s action is pigmentation, due to its role in melanosome dispersion and melanogenesis . Other effects ascribed to this hormone include regulation of the release of pituitary and peripheral hormones, such as somatostatin and corticotropin, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects .

Action Environment

The action of α-MSH on dermal melanocytes requires calcium for signal transduction and cyclic AMP production . . Environmental factors such as temperature, pH, and the presence of other hormones may also influence the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide hormone involves large-scale SPPS, which is optimized for efficiency and yield. The process includes automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product stabilization .

Analyse Chemischer Reaktionen

Types of Reactions

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid analogs and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

Oxidation: Methionine sulfoxide-containing peptide.

Reduction: Peptide with reduced disulfide bonds.

Substitution: Peptide analogs with modified amino acid residues.

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Tridecactide has been shown to stimulate skin pigmentation through its interaction with melanocortin receptors. This property is particularly significant in dermatological research, where it is being explored for:

- Skin Darkening : The peptide has been found effective in promoting skin darkening in amphibians and is being investigated for similar effects in mammals. This has implications for treatments related to skin disorders and cosmetic applications .

- Wound Healing : Research indicates that peptides like tridecactide can enhance wound healing processes by modulating inflammation and promoting tissue regeneration.

Endocrinological Applications

The melanocortin system plays a crucial role in regulating various physiological processes, including appetite and energy homeostasis. Tridecactide's applications in this area include:

- Appetite Regulation : Studies have suggested that tridecactide can influence feeding behavior and energy expenditure by acting on central nervous system pathways involved in appetite control .

- Hormonal Signaling : The compound's interaction with melanocortin receptors indicates its potential role in hormonal signaling pathways, which could lead to new treatments for obesity and metabolic disorders.

Neurobiological Applications

In neurobiology, tridecactide's effects on the central nervous system are under investigation:

- Cognitive Function : Research has indicated that compounds similar to tridecactide may influence learning and memory processes. This suggests potential applications in treating cognitive impairments or neurodegenerative diseases .

- Stress Response : As part of the melanocortin system, tridecactide may modulate stress responses, providing insights into therapeutic strategies for stress-related disorders.

Synthesis and Mechanism of Action

The synthesis of tridecactide typically involves solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into the desired sequence. The mechanism of action primarily involves binding to melanocortin receptors, which mediate various biological responses related to skin pigmentation, appetite regulation, and energy balance.

Case Studies and Research Findings

Several studies have documented the effects of tridecactide in various experimental settings:

- A study published in Nature highlighted its role in stimulating pigmentation in amphibians and suggested potential applications for skin conditions in humans .

- Research conducted at several universities has explored its impact on metabolic rates and appetite control, indicating promising results for obesity treatment strategies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Beta-melanocyte stimulating hormone: Another peptide hormone involved in pigmentation.

Gamma-melanocyte stimulating hormone: Similar in function but with different receptor affinities.

Adrenocorticotropic hormone: Shares structural similarities and some overlapping functions.

Uniqueness

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 is unique due to its specific sequence and high affinity for melanocortin receptors, making it a potent regulator of pigmentation and other physiological processes .

Biologische Aktivität

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2, also known as alpha-melanocyte-stimulating hormone (α-MSH), is a tridecapeptide that plays a significant role in various biological processes, particularly in the regulation of pigmentation, appetite, and immune responses. This article delves into the compound's biological activity, synthesis, receptor interactions, and structural modifications that influence its efficacy.

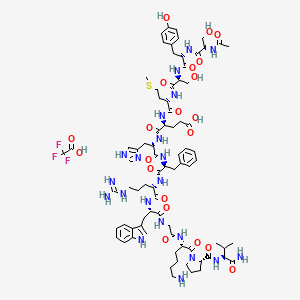

Chemical Structure and Properties

The molecular formula of Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 is C77H109N21O19S, with a molecular weight of approximately 1664.9 g/mol. The structure features an acetylated N-terminus which enhances stability against enzymatic degradation and an amide bond at the C-terminus that further protects the peptide from hydrolysis .

| Property | Value |

|---|---|

| Molecular Formula | C77H109N21O19S |

| Molecular Weight | 1664.9 g/mol |

| Solubility | 0.1% AcOH (0.1 mM) |

| Purity | ≥98.0% (HPLC) |

Melanocortin Receptor Interaction

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 primarily acts as an agonist for melanocortin receptors (MCRs), particularly MC1R, MC3R, and MC4R. These receptors are involved in crucial physiological processes such as:

- Pigmentation : Stimulation of melanin production in melanocytes.

- Appetite Regulation : Modulating energy homeostasis and feeding behavior.

- Immune Response : Influencing inflammatory responses and neuroprotection.

Studies have demonstrated that the binding affinity of this peptide to MCRs can vary significantly based on structural modifications. For example, alterations in specific amino acids can enhance metabolic stability or modify receptor selectivity .

Case Studies

- Binding Affinity Studies : Research utilizing radiolabeled peptides has shown that Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 exhibits high binding affinity to MCRs. This binding is critical for its melanotropic activity, which has been quantitatively assessed through competitive binding assays.

- Structural Analogs : Various analogs have been synthesized to explore the relationship between structure and function. For instance, modifications at the Met and Val positions have been linked to enhanced receptor activation profiles and increased potency compared to the native peptide .

- Therapeutic Applications : The peptide's role in modulating immune responses has led to investigations into its potential therapeutic applications for conditions like obesity and inflammatory diseases. In animal models, α-MSH has demonstrated efficacy in reducing food intake and promoting weight loss .

Synthesis Methodology

The synthesis of Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 is typically conducted via solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support resin, ensuring high purity and yield of the final product.

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H109N21O19S.C2HF3O2/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101;3-2(4,5)1(6)7/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83);(H,6,7)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOXCJFWEWYJIH-VLZMNQITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H110F3N21O21S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1778.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.